Cas no 1396773-69-5 (2-(3-fluoro-4-methoxybenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol)

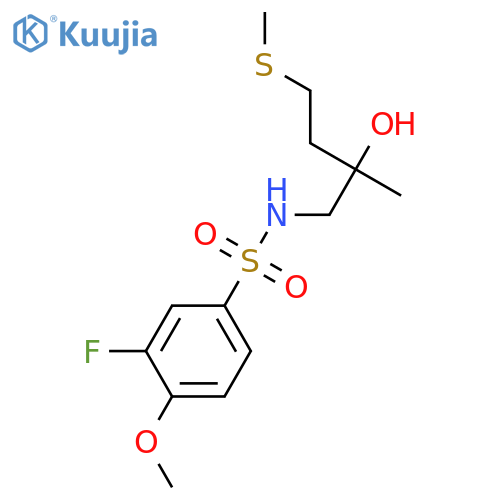

1396773-69-5 structure

商品名:2-(3-fluoro-4-methoxybenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol

2-(3-fluoro-4-methoxybenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-(3-fluoro-4-methoxybenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol

- 3-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxybenzenesulfonamide

- VU0535013-1

- 1396773-69-5

- F6186-1272

- 2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

- 3-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzenesulfonamide

- AKOS024536162

-

- インチ: 1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)10-4-5-12(19-2)11(14)8-10/h4-5,8,15-16H,6-7,9H2,1-3H3

- InChIKey: BFSJZEAQYHKPKZ-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC(O)(C)CCSC)(=O)=O)=CC=C(OC)C(F)=C1

計算された属性

- せいみつぶんしりょう: 337.08177863g/mol

- どういたいしつりょう: 337.08177863g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-(3-fluoro-4-methoxybenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6186-1272-5μmol |

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |

1396773-69-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1272-2mg |

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |

1396773-69-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1272-4mg |

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |

1396773-69-5 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1272-2μmol |

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |

1396773-69-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1272-5mg |

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |

1396773-69-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1272-1mg |

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |

1396773-69-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6186-1272-3mg |

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |

1396773-69-5 | 3mg |

$63.0 | 2023-09-09 |

2-(3-fluoro-4-methoxybenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1396773-69-5 (2-(3-fluoro-4-methoxybenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量